2-Hexadecen-1-ol
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Overview
Description
2-Hexadecen-1-ol, also known as E-2-Hexadecen-1-ol, is an organic compound with the molecular formula C₁₆H₃₂O. It is a long-chain unsaturated alcohol with a double bond between the second and third carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecen-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Another method involves the hydroboration-oxidation of 1-hexadecene, where the double bond is converted to an alcohol group .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their esters. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with metal catalysts (palladium, nickel)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halides
Scientific Research Applications
2-Hexadecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug formulations due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and as an emulsifying agent in cosmetics.
Mechanism of Action
The mechanism of action of 2-Hexadecen-1-ol involves its interaction with cellular components. It is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanol: A saturated alcohol with similar chain length but lacks the double bond.
2-Octadecen-1-ol: An unsaturated alcohol with a longer carbon chain.
Phytol: A diterpene alcohol with a similar structure but different functional groups.
Uniqueness
2-Hexadecen-1-ol is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it suitable for specific applications in various fields .
Biological Activity
2-Hexadecen-1-ol, a long-chain unsaturated alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, including data tables and findings from various studies.
This compound (C16H32O) is characterized by its long carbon chain and a double bond, which contribute to its unique biological properties. It is commonly found in various plant extracts and has been studied for its potential health benefits.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. A notable study evaluated the antimicrobial potential of extracts containing this compound against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial activity of Schimpera arabica extracts, this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited comparable antimicrobial activity to beta-sitosterol, with inhibition zones measured using the well-diffusion method.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Salmonella typhi | 14 |
Candida albicans | 17 |
The findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated extensively. Its ability to scavenge free radicals contributes to its potential therapeutic applications.
Research Findings
A study assessing the antioxidant capacity of various plant extracts found that this compound showed significant free radical scavenging activity. The antioxidant assays included DPPH and ABTS methods, revealing high scavenging rates.
Assay Type | Scavenging Activity (%) |
---|---|
DPPH | 93% at 100 µg/ml |
ABTS | 86% at 100 µg/ml |
These results indicate that this compound can effectively reduce oxidative stress, which is linked to various chronic diseases .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that its structure allows it to interact with cellular membranes, potentially disrupting microbial cell integrity and modulating oxidative stress pathways.
Properties
CAS No. |
22104-83-2 |
---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
hexadec-2-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
MIDSQDHRRBSMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCO |
Origin of Product |
United States |
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